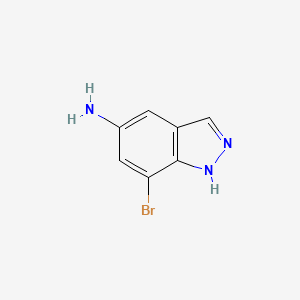

7-Bromo-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSETWFZXDOPPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676668 | |

| Record name | 7-Bromo-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-10-4 | |

| Record name | 7-Bromo-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indazol-5-amine: Properties, Synthesis, and Applications

Abstract

7-Bromo-1H-indazol-5-amine is a critical heterocyclic building block in modern medicinal chemistry. Its unique trifunctional nature—possessing a reactive amine, a versatile bromine atom, and a biologically significant indazole core—renders it an invaluable intermediate for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, and established experimental protocols for its characterization and synthetic utilization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including potent inhibition of various kinases, anti-inflammatory effects, and antimicrobial properties.[3][4][5] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically relevant form.[2]

Within this important class of compounds, this compound (CAS No. 944903-01-3) has emerged as a particularly strategic intermediate.[6] Its structure offers three distinct points for chemical modification, allowing for the rapid generation of diverse molecular libraries and the fine-tuning of structure-activity relationships (SAR). This guide will delve into the core properties and practical applications of this versatile compound.

Physicochemical & Spectroscopic Profile

Precise characterization of starting materials is the foundation of reproducible and successful drug discovery campaigns. The key properties of this compound are summarized below.

Core Properties & Identifiers

| Property | Value | Source(s) |

| CAS Number | 953411-10-4 | [7][8] |

| Molecular Formula | C₇H₆BrN₃ | [] |

| Molecular Weight | 212.05 g/mol | [][10] |

| Appearance | Solid | [7] |

| Boiling Point | 426.5 ± 25.0 °C at 760 mmHg | [7][] |

| Density | 1.867 g/cm³ | [] |

| InChI Key | LSETWFZXDOPPQM-UHFFFAOYSA-N | [7][] |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)N | [] |

Spectroscopic Signature

While specific spectra should be acquired for each batch, typical analytical data are as follows:

-

¹H NMR: The proton NMR spectrum provides a diagnostic fingerprint for the molecule. Key shifts and coupling patterns confirm the substitution pattern on the indazole ring. Although a specific spectrum for this exact molecule is not publicly available in the search results, related structures suggest characteristic aromatic proton signals.

-

Mass Spectrometry (MS): The calculated exact mass is 210.97451 Da.[10] High-resolution mass spectrometry (HRMS) should confirm this value, and the isotopic pattern characteristic of a single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent.

Chemical Profile and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. Understanding this reactivity is key to its strategic deployment in multi-step syntheses.

Reactivity Analysis

The molecule's reactivity can be dissected as follows:

-

5-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile. It readily participates in standard amine chemistries such as acylation (amide bond formation), sulfonylation, alkylation, and reductive amination. This site is often used to connect the indazole core to other pharmacophoric fragments or linkers.

-

7-Bromo Group (-Br): The bromine atom is strategically positioned for a wide range of transition metal-catalyzed cross-coupling reactions.[11] This is arguably its most valuable feature, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Indazole N-H Group: The pyrazole ring contains an acidic proton that can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, though regioselectivity between the N1 and N2 positions can be a challenge and often depends on the reaction conditions and protecting group strategy.

The interplay of these groups allows for orthogonal chemical strategies, where one functional group can be modified while leaving the others intact for subsequent transformations.

Caption: Reactivity hotspots of this compound.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[12][13] The 7-bromo position of the indazole is an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This reaction is frequently employed in the synthesis of kinase inhibitors, where an appended aromatic ring often serves to occupy a specific pocket in the enzyme's active site.[11][14]

A typical Suzuki coupling on a related bromo-indazole substrate involves a palladium catalyst, a phosphine ligand, a base, and an arylboronic acid or ester.[12][14] The choice of catalyst system (e.g., Pd(dppf)Cl₂) and conditions is crucial for achieving high yields and minimizing side reactions like debromination.[14]

Experimental Protocols

The following protocols represent self-validating systems for ensuring material quality and effective synthetic application.

Protocol: Quality Control and Characterization Workflow

This workflow ensures the identity, purity, and integrity of a received batch of this compound before its use in synthesis.

Caption: Quality control workflow for incoming material.

Step-by-Step Methodology:

-

Visual Inspection: Confirm the material is a solid as expected. Note any discoloration or deviation from the expected appearance.

-

Purity Analysis (HPLC/UPLC):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

-

Inject onto a reverse-phase C18 column.

-

Run a gradient method (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid) over 10-15 minutes.

-

Monitor at 254 nm and 280 nm.

-

Integrate the peaks. The main peak area should be ≥98% of the total integrated area.

-

-

Identity Confirmation (HRMS):

-

Dilute the stock solution and analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

-

Verify the presence of the protonated molecular ion [M+H]⁺ at the calculated m/z.

-

Confirm the characteristic isotopic pattern for a monobrominated compound.

-

-

Structural Verification (¹H NMR):

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the structure of this compound.

-

-

Decision: If the material passes all tests, it is approved for use. If any test fails, the batch is rejected.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed coupling of the 7-bromo position with an arylboronic acid.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

-

Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[12]

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent like Ethyl Acetate and water.

-

Separate the organic layer. Wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 7-aryl-1H-indazol-5-amine.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Avoid breathing dust, fumes, or vapors.[17]

-

Practice good personal hygiene. Wash hands thoroughly after handling.[18]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.[15]

-

A recommended storage temperature is 4°C.[7]

-

Protect from light.[7]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical and medicinal chemistry research. Its well-defined reactivity at the amine, bromo, and indazole nitrogen positions allows for the efficient and strategic construction of complex molecules. By adhering to rigorous quality control and employing optimized synthetic protocols, researchers can effectively harness the potential of this intermediate to accelerate the discovery of novel therapeutics.

References

-

PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

IOPscience. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of this compound in Pharmaceutical Breakthroughs. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 953411-10-4. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ H , J in Hz). Retrieved from [Link]

-

Scribd. (n.d.). 1H NMR Analysis of Compound 7. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

Cambridge Open Engage. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

-

Shell. (n.d.). Shell Spirax S3 ATF MD3 Safety Data Sheet. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

Shell. (n.d.). Shell Spirax S3 ATF MD3 Safety Data Sheet. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- BP. (n.d.). TLX Xtra 303 - SAFETY DATA SHEET. Retrieved from [https://msdspds.bp.com/ussds/amersdsf.nsf/Files/CFB1F54B0007212380258A320054F109/ File/1109958.pdf)

- Castrol. (n.d.). Syntilo 9913 - SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/B5E0102A7E15372380258B860057022F/ File/1202810.pdf)

-

Davis International. (n.d.). Safety Data Sheet 903 Nylon Golden Yellow. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 953411-10-4 [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 10. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epc.shell.com [epc.shell.com]

- 16. msdspds.castrol.com [msdspds.castrol.com]

- 17. epc.shell.com [epc.shell.com]

- 18. davisint.com [davisint.com]

Spectroscopic Analysis of 7-Bromo-1H-indazol-5-amine: A Technical Guide

For Immediate Release

Executive Summary

7-Bromo-1H-indazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of complex therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 953411-10-4), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectroscopic signature.

While several commercial suppliers assert the availability of spectral data for this compound, a comprehensive, publicly accessible, and peer-reviewed dataset is not currently available. This guide, therefore, synthesizes the expected spectral characteristics based on the known structure and data from closely related analogs, providing a predictive framework for researchers. The methodologies for acquiring such data are also detailed to ensure scientific rigor and reproducibility.

Molecular Structure and Expected Spectroscopic Features

The structural framework of this compound, with its distinct aromatic protons, amine and indazole N-H protons, and a bromine substituent, dictates a unique spectroscopic fingerprint.

Molecular Structure:

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (indazole) | 3300 - 3100 | Stretching |

| N-H (amine) | 3500 - 3300 | Asymmetric & Symmetric Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1620 - 1450 | Stretching |

| C-N | 1350 - 1250 | Stretching |

| C-Br | 700 - 500 | Stretching |

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent isotopic cluster is expected for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be around 211 and 213.

-

Protonated Molecular Ion ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecular ion would be observed at m/z 212 and 214.

-

Fragmentation: Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Conclusion and Future Outlook

The spectroscopic characterization of this compound is fundamental to its application in scientific research and development. While this guide provides a predictive framework based on established principles of spectroscopy, the acquisition and publication of a complete, high-resolution dataset in a peer-reviewed journal is highly encouraged. Such a dataset would serve as an invaluable, authoritative reference for the scientific community, ensuring the quality and integrity of future research that utilizes this important chemical entity.

References

Currently, there are no publicly available, peer-reviewed publications that provide a complete set of spectral data for this compound. The information presented is based on data for analogous structures and established spectroscopic principles.

Tautomerism and Stability of 7-Bromo-1H-indazol-5-amine: A Core Analysis for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by annular tautomerism. The interconversion between 1H- and 2H-indazole tautomers can dictate binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth technical analysis of the tautomerism and stability of 7-Bromo-1H-indazol-5-amine, a key heterocyclic building block. We will explore the theoretical underpinnings of indazole tautomerism, present robust computational and experimental protocols for its characterization, and discuss the implications for drug development professionals. This document is structured to serve as a practical and authoritative resource, blending fundamental principles with field-proven methodologies.

The Critical Role of Tautomerism in Indazole-Based Drug Design

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[2] This structure is a bioisostere of indole and is prevalent in a wide range of biologically active compounds, including kinase inhibitors for oncology, such as Axitinib and Entrectinib.[3] The phenomenon of annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, gives rise to two primary forms: 1H-indazole and 2H-indazole.[3][4]

-

1H-Indazole : This tautomer features a benzenoid structure, which is generally the more thermodynamically stable form.[1][2] Its aromatic character contributes significantly to its lower energy state.

-

2H-Indazole : This tautomer possesses an ortho-quinoid structure and is typically less stable than the 1H form.[1] However, its stability can be influenced and even favored by specific substitution patterns and environmental factors like solvent polarity.[5][6]

The specific tautomeric form present in a physiological environment directly impacts a molecule's hydrogen bonding capabilities, dipole moment, and overall shape. For a drug candidate like a derivative of this compound, incorrect assumptions about the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and, ultimately, to the failure of promising drug discovery campaigns. Therefore, a rigorous understanding and characterization of the tautomeric equilibrium is not merely an academic exercise but a prerequisite for rational drug design.

Diagram 1: General Annular Tautomerism in Indazoles

Caption: General equilibrium between the 1H and 2H tautomers of the indazole core.

Factors Influencing Tautomeric Stability in this compound

The tautomeric preference of this compound is governed by a delicate interplay of electronic, steric, and solvent effects. While the 1H-tautomer is generally favored for indazoles, the specific substituents on this molecule—an electron-donating amine at position 5 and an electron-withdrawing, sterically demanding bromine at position 7—introduce complexities.

-

Electronic Effects : The electron-donating amino group at C5 can influence the electron density across the ring system, potentially stabilizing one tautomer over the other. Conversely, the inductive electron-withdrawing effect of the bromine at C7 also modulates the electronic landscape.

-

Intramolecular Interactions : The proximity of the C7-bromo and C5-amino groups to the pyrazole ring nitrogens could lead to through-space electronic interactions or steric hindrance that differentially affects the stability of the 1H and 2H forms.

-

Solvent Effects : The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar protic solvents can stabilize tautomers capable of forming strong hydrogen bonds, potentially shifting the equilibrium compared to nonpolar aprotic solvents.[6] For instance, the formation of stable centrosymmetric dimers in solution has been shown to favor the 2H tautomer in some specific cases.[6]

Given these competing factors, a definitive assignment of the predominant tautomer for this compound requires robust analytical methods.

Computational Workflow for Predicting Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful, first-principles approach to predict the relative stabilities of tautomers in the gas phase and in solution.[7][8] This method provides quantitative estimates of ground-state energies, allowing for a reliable determination of the most stable form.

Diagram 2: Computational Protocol Workflow

Caption: A standard workflow for DFT-based tautomer stability analysis.

Protocol 3.1: DFT Calculation of Tautomer Energies

This protocol outlines a standard procedure using the Gaussian software suite. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on its proven accuracy for such heterocyclic systems.[9][10]

-

Structure Generation : Build the 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization : Perform a full geometry optimization for each tautomer in the gas phase.

-

Method : B3LYP

-

Basis Set : 6-311++G(d,p)

-

Keyword : Opt

-

-

Frequency Analysis : Conduct a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

Keyword : Freq

-

-

Solvation Effects (Optional but Recommended) : To simulate a solution environment, perform a single-point energy calculation using a polarizable continuum model (PCM) or the SMD solvation model.

-

Keyword : SCRF=(PCM, Solvent=DMSO) or SCRF=(SMD, Solvent=DMSO)

-

-

Data Analysis : Extract the final electronic energies (with zero-point vibrational energy correction) for each tautomer in both the gas phase and solution. Calculate the relative energy (ΔE) to determine the more stable isomer.

Table 1: Hypothetical DFT Calculation Results for this compound

| Tautomer | Gas Phase Energy (Hartree) | Gas Phase ΔE (kJ/mol) | DMSO Solvated ΔE (kJ/mol) | Dipole Moment (Debye) |

| 1H-Tautomer | -2975.12345 | 0 (Reference) | 0 (Reference) | 2.5 |

| 2H-Tautomer | -2975.11595 | +19.7 | +15.5 | 4.8 |

Note: These values are illustrative, based on the general observation that the 1H-indazole is more stable by approximately 15-20 kJ/mol.[9][11] Actual experimental or computational results are required for definitive values.

Experimental Protocols for Tautomer Characterization

While computational methods are predictive, experimental validation is essential for unambiguous structure determination. NMR spectroscopy in solution and X-ray crystallography in the solid state are the gold-standard techniques.[12]

Diagram 3: Experimental Characterization Workflow

Caption: Integrated workflow for solution and solid-state tautomer analysis.

Protocol 4.1: NMR Spectroscopy for Tautomer Identification

NMR spectroscopy is highly sensitive to the local electronic environment of nuclei, making it an excellent tool to distinguish between tautomers in solution.[13][14] The chemical shifts of the ring protons and carbons, particularly those adjacent to the nitrogen atoms (C3, C7a), are diagnostic.

-

Sample Preparation : Dissolve ~5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good starting point as it can solubilize a wide range of compounds and has a high boiling point.

-

Data Acquisition : Acquire a standard suite of 1D and 2D NMR spectra on a spectrometer of 400 MHz or higher.

-

¹H NMR : To observe proton chemical shifts and coupling constants.

-

¹³C NMR : To observe carbon chemical shifts.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify 2- and 3-bond correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the position of the NH proton by observing its correlation to C3 and C7a.

-

-

Spectral Interpretation :

-

1H-Tautomer : Expect to see a long-range HMBC correlation from the N1-H proton to the C3 and C7a carbons.

-

2H-Tautomer : Expect to see a long-range HMBC correlation from the N2-H proton to the C3 carbon. The absence of a correlation to C7a is a key differentiator.

-

The chemical shifts of C3 and C7a often differ significantly between the two tautomers.[15]

-

Protocol 4.2: Single-Crystal X-ray Diffraction

X-ray crystallography provides unequivocal proof of the molecular structure in the solid state, including the precise location of the NH proton, thereby definitively identifying the tautomer present in the crystal lattice.[16]

-

Crystallization : Grow single crystals of this compound suitable for diffraction. This is often the most challenging step.

-

Method : Slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Vapor diffusion (solvent/anti-solvent system) is another common technique.

-

Screening : Screen a wide range of solvents and conditions to find those that yield high-quality, single crystals.

-

-

Data Collection : Mount a suitable crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure. The electron density map will clearly show the positions of all non-hydrogen atoms. The position of the NH proton can usually be located in the difference Fourier map and its position refined, confirming the tautomeric form.

Conclusion and Outlook

The tautomeric state of this compound is a critical parameter that dictates its physicochemical properties and, consequently, its utility in drug development. Based on established principles of indazole chemistry, the 1H-tautomer is predicted to be the more stable form.[1] However, the unique substitution pattern warrants a thorough investigation. This guide provides a comprehensive framework for researchers to confidently address this question through a synergistic combination of computational modeling and rigorous experimental validation. By applying the detailed DFT, NMR, and X-ray crystallography protocols described herein, scientists can establish a solid structural foundation, enabling more effective and rational design of next-generation indazole-based therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Indazole Scaffold as a Fulcrum for Therapeutic Innovation: A Technical Guide to the Biological Potential of 7-Bromo-1H-indazol-5-amine

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] 7-Bromo-1H-indazol-5-amine emerges as a pivotal building block in this domain, not for its intrinsic biological activity, but as a versatile intermediate for synthesizing next-generation targeted therapies.[3] Its strategic placement of reactive amine and bromo functionalities allows for extensive chemical modifications, enabling the exploration of vast chemical space in drug discovery. This guide provides an in-depth analysis of the synthetic utility and the biological activities of key derivatives stemming from the this compound core. We will delve into the mechanistic underpinnings of these derivatives as potent kinase inhibitors and inducers of apoptosis, supported by quantitative data and detailed experimental protocols. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

The Strategic Importance of this compound in Medicinal Chemistry

The indazole ring, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many successful drugs due to its ability to mimic the purine base, adenine, and form critical hydrogen bond interactions with the hinge region of ATP-binding pockets in kinases.[1] this compound (C₇H₆BrN₃) is a specialized derivative of this core, engineered for synthetic versatility.

The primary value of this compound lies in its dual reactive centers:

-

The 5-amino group: This serves as a key nucleophile or a point for diazotization, allowing for the introduction of a wide array of substituents.

-

The 7-bromo group: This provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the facile construction of complex molecular architectures.

This strategic functionalization makes this compound an ideal starting material for creating libraries of novel compounds with diverse biological targets.

Synthetic Pathways and Chemical Utility

A representative synthetic workflow is depicted below. The rationale for this multi-step synthesis is to introduce the required functionalities in a controlled and regioselective manner, ensuring the final product has the correct orientation of the bromo and amino groups for subsequent derivatization.

Caption: Generalized synthetic workflow for this compound.

Biological Activities of Indazole Derivatives

The true potential of this compound is realized in the biological activities of its derivatives. The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, demonstrating broad applicability in oncology and beyond.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the indazole core have shown significant promise as anticancer agents by targeting various protein kinases involved in tumor growth, proliferation, and survival.[1]

Many indazole-based compounds are potent inhibitors of RTKs such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and metastasis.[1][7] For example, indazole-pyrimidine based derivatives have been designed and synthesized as VEGFR-2 kinase inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.

The mechanism of action for these inhibitors typically involves competitive binding to the ATP pocket of the kinase domain. The indazole core forms hydrogen bonds with the hinge region, while substituents at the 5- and 7-positions (derived from the amine and bromo groups of the starting material) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Caption: Inhibition of the VEGFR-2 signaling cascade by an indazole derivative.

Beyond kinase inhibition, certain indazole derivatives have been shown to induce apoptosis in cancer cells.[8] This is often a downstream consequence of inhibiting survival signaling pathways, but can also be a direct effect. For instance, treatment of cancer cell lines with some indazole derivatives has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards programmed cell death.

Caption: Modulation of the intrinsic apoptosis pathway by an indazole derivative.

Anti-HIV Activity: The Case of Lenacapavir

A compelling example of the therapeutic potential unlocked by indazole chemistry is the development of Lenacapavir. While not directly derived from this compound, its synthesis relies on a closely related intermediate, 7-bromo-4-chloro-1H-indazol-3-amine.[4][5][6] This underscores the importance of this class of substituted indazoles as key fragments in constructing highly potent and specific antiviral agents. Lenacapavir is a first-in-class capsid inhibitor for the treatment of HIV-1 infections, demonstrating the broad utility of the indazole scaffold beyond oncology.[5]

Quantitative Data Summary

The following table summarizes the in vitro activity of various indazole derivatives, illustrating the potency that can be achieved through modification of the core scaffold.

| Compound Class | Target | Cell Line | Activity (IC₅₀) | Reference |

| Indazole-pyrimidine | VEGFR-2 | Enzyme Assay | 24.5 nM | N/A |

| 3-(pyrrolopyridin-2-yl)indazole | Aurora Kinase A | HL60 | 8.3 nM | [9] |

| 3-aminoindazole derivative | ALK | Enzyme Assay | 12 nM | [9] |

| N-[6-indazolyl]arylsulfonamides | N/A | A2780 (ovarian) | 4.21 µM | [8] |

| N-[6-indazolyl]arylsulfonamides | N/A | A549 (lung) | 18.6 µM | [8] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential. Below is a standard protocol for assessing the cytotoxic effects of novel indazole derivatives on cancer cell lines.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells (e.g., A549, MCF-7) during their logarithmic growth phase.

-

Perform a cell count and assess viability using Trypan Blue exclusion.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5,000 cells/well).

-

Include wells with medium only to serve as a blank.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test indazole derivative in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to mix and ensure all formazan crystals are dissolved.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design in drug discovery. While possessing no significant inherent biological activity, its true value is unlocked through chemical synthesis, serving as a versatile platform for the creation of potent and selective modulators of key biological pathways. The derivatives of this and closely related indazoles have demonstrated remarkable success as kinase inhibitors for cancer therapy and as novel antiviral agents.

The future of drug discovery with the indazole scaffold remains bright. The continued exploration of novel substitutions at the 5- and 7-positions of the indazole ring, enabled by starting materials like this compound, will undoubtedly lead to the identification of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease deepens, the ability to rapidly synthesize and screen diverse libraries of indazole derivatives will be paramount in developing the targeted therapies of tomorrow.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. MTT assay protocol | Abcam [abcam.com]

A Guide to 7-Bromo-1H-indazol-5-amine: A Versatile Scaffold in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the identification and strategic utilization of versatile chemical building blocks are critical for accelerating the discovery of novel therapeutics. Among these, the indazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide focuses on 7-Bromo-1H-indazol-5-amine, a highly functionalized indazole derivative that offers a unique combination of structural features for the synthesis of complex molecular architectures. We will delve into its physicochemical properties, explore robust synthetic methodologies, and illuminate its strategic application in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development endeavors.

The Indazole Nucleus: A Cornerstone in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many successful therapeutic agents.[1] Its rigid structure and ability to participate in crucial hydrogen bonding interactions, particularly with the hinge region of protein kinases, make it an ideal foundation for designing targeted inhibitors.[3] The clinical success of indazole-based drugs such as Niraparib , a PARP inhibitor for ovarian cancer, and Pazopanib , a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma, underscores the therapeutic value of this scaffold.[1]

This compound (CAS 953411-10-4) emerges as a particularly valuable building block. It is strategically pre-functionalized with two key reactive sites: an amino group, which can be used for amide coupling or as a directing group, and a bromine atom. The bromine atom is an exceptionally versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[4]

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 953411-10-4 | [5][] |

| Molecular Formula | C₇H₆BrN₃ | [5][] |

| Molecular Weight | 212.04 g/mol | [] |

| Physical Form | Solid | [5] |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)N | [] |

| InChI Key | LSETWFZXDOPPQM-UHFFFAOYSA-N | [5][] |

The molecule's power lies in the interplay between its indazole core and its substituents. The bromine at the 7-position and the amine at the 5-position provide distinct points for chemical modification, allowing for the systematic development of compound libraries to probe interactions with biological targets.

Synthetic Strategies and Methodologies

Illustrative Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This two-step process begins with the regioselective bromination of an inexpensive starting material, followed by a cyclization reaction to form the indazole ring.[8][10]

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

The primary challenge is to selectively add a bromine atom to the correct position on the benzene ring. The use of N-Bromosuccinimide (NBS) in sulfuric acid provides a mild and effective method to achieve high regioselectivity, affording the desired 3-bromo-2,6-dichlorobenzonitrile intermediate in high yield and purity.[8]

-

Reagents: 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (96%).

-

Procedure:

-

Charge a reactor with 2,6-dichlorobenzonitrile and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add NBS portion-wise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by HPLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Filter the resulting precipitate, wash with water until neutral pH, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

-

-

Causality: The strong activating and directing effects of the chloro and cyano groups, combined with the mild brominating conditions, favor the desired regioselective substitution. This approach avoids harsh conditions and potential side reactions associated with other bromination methods.[7]

Step 2: Heterocycle Formation via Cyclization with Hydrazine

The second step involves the reaction of the brominated intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to form the 3-aminoindazole core.

-

Reagents: 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate, 2-Methyltetrahydrofuran (2-MeTHF).

-

Procedure:

-

Charge a pressure reactor with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-MeTHF.[8]

-

Heat the sealed reactor to 105 °C and stir for 18-24 hours.

-

Cool the reaction mixture to room temperature.

-

Add water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can often be purified by recrystallization or slurry in a suitable solvent system to yield pure 7-bromo-4-chloro-1H-indazol-3-amine.[8]

-

-

Causality: The electron-withdrawing nature of the nitrile group activates the ortho-chloro position for nucleophilic attack by hydrazine. The subsequent intramolecular cyclization onto the nitrile group is thermodynamically favored, leading to the stable indazole ring system.[7]

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building libraries of potential drug candidates.

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 7-position is the key to diversification. It serves as a prime reaction site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.

-

Sonogashira Coupling: Formation of C-C triple bonds to introduce alkynes.

-

Stille Coupling: Introduction of organotin-derived fragments.

These reactions enable chemists to rapidly and systematically modify the scaffold, fine-tuning its steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.[4]

The Indazole Core: A Privileged Kinase Hinge-Binder

A significant application of the indazole scaffold is in the design of protein kinase inhibitors. The N1 and N2 atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine hinge-binding motif of ATP. This allows indazole-based compounds to anchor effectively in the ATP-binding pocket of many kinases, leading to potent inhibition.[1][3] Derivatives of 3-aminoindazole, in particular, are recognized as highly effective hinge-binding fragments.[3]

Therapeutic Potential and Target Classes

The versatility of the this compound scaffold allows for its application across multiple therapeutic areas.

Oncology: Kinase Inhibition

The development of kinase inhibitors remains a major focus in oncology. The ability to generate large, diverse libraries from the bromo-indazole core makes it an ideal starting point for screening against various kinase targets. The table below highlights the potency of several indazole-based kinase inhibitors, demonstrating the scaffold's potential.

| Compound | Target(s) | IC₅₀ Value(s) | Reference |

| Entrectinib | ALK | 12 nM | [1] |

| Compound 89 | Bcr-AblWT, Bcr-AblT315I | 14 nM, 450 nM | [1] |

| Compound 97 | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (Kd) | [1] |

Antiviral: HIV Capsid Inhibition

The successful development of Lenacapavir, which utilizes a 7-bromo-indazole derivative, showcases the scaffold's utility beyond oncology.[8][9] Lenacapavir is a first-in-class HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle. The indazole fragment plays a crucial role in the molecule's overall structure and binding to the viral capsid protein. This success opens avenues for exploring bromo-indazole derivatives against other viral targets.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its pre-functionalized nature, featuring a versatile bromine handle and a privileged indazole core, provides a robust platform for the efficient synthesis of diverse and complex small molecules. From potent kinase inhibitors in oncology to novel capsid-binding antivirals, the applications of this scaffold are both proven and expanding. As drug discovery continues to rely on fragment-based design and the rapid exploration of chemical space, building blocks like this compound will remain indispensable for the development of the next generation of targeted therapies.

References

- Unlocking Innovation: The Role of this compound in Pharmaceutical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 953411-10-4. Sigma-Aldrich.

- CAS 953411-10-4 this compound. BOC Sciences.

- This compound CAS#: 953411-10-4.

- 7-Bromo-1H-indazole synthesis. ChemicalBook.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage.

- 3,5-Dibromo-1H-indazol-7-amine|CAS 316810-94-3. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).

- Synthesis of 1H-Indazoles via Silver(I)

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 953411-10-4 [sigmaaldrich.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

7-Bromo-1H-indazol-5-amine: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Within this important class of heterocycles, 7-Bromo-1H-indazol-5-amine has emerged as a particularly valuable and versatile building block. Its unique trifunctional architecture—comprising a reactive aryl bromide, a nucleophilic amine, and a modifiable indazole ring system—offers a strategic platform for the efficient construction of complex molecular entities. This guide provides an in-depth analysis of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its role in accelerating the discovery and development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are integral to numerous FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[1][2] The scaffold's rigid, bicyclic structure and its ability to participate in crucial hydrogen bonding interactions make it an ideal pharmacophore for engaging with biological targets. The specific substitution pattern of this compound provides chemists with three distinct points for diversification, enabling a systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[3] The bromine atom at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the primary amino group at C5 is readily acylated or alkylated, and the indazole nitrogen atoms can be selectively functionalized. This trifecta of reactivity makes it a coveted intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Spectroscopic Data

This compound is typically a solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 953411-10-4 | [4] |

| Molecular Formula | C₇H₆BrN₃ | [4] |

| Molecular Weight | 212.05 g/mol | [4] |

| Appearance | Solid | — |

| Purity | Typically ≥95% | [2] |

| InChI Key | LSETWFZXDOPPQM-UHFFFAOYSA-N | — |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)N | — |

| Storage Conditions | 4°C, protect from light, inert atmosphere | — |

Spectroscopic characterization data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are available from various commercial suppliers and chemical databases.[4]

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and logical synthetic route can be devised based on established indazole chemistry. A common strategy involves the construction of the indazole ring followed by regioselective functionalization.

One potential pathway begins with a suitable 2-methyl-3,5-dinitroaniline derivative. The synthesis would proceed via diazotization followed by reduction of the nitro groups and subsequent bromination. A more direct, albeit challenging, approach would be the regioselective bromination of 1H-indazol-5-amine. However, direct halogenation of substituted indazoles can often lead to mixtures of regioisomers, as the directing effects of the fused rings and the amino group can be competitive. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the undesired regioisomer as the major product.[5][6]

A more controlled and likely successful strategy would involve:

-

Nitration of a pre-brominated indazole precursor.

-

Reduction of the nitro group to the target amine.

This approach offers better regiochemical control and is a common tactic in the synthesis of highly substituted heterocyclic systems.

Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound is derived from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.

C7-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C7 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[7] This is a robust and widely used method to introduce new aryl or heteroaryl substituents, significantly increasing molecular complexity. Studies on related 7-bromo-1H-indazoles have shown that catalysts like PdCl₂(PPh₃)₂ or pre-catalysts such as XPhosPdG2 are highly effective for this transformation.[8][9]

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with primary or secondary amines.[10][11] This is a key strategy for synthesizing derivatives where a substituted amine is required at the C7 position, a common feature in many kinase inhibitors. The choice of phosphine ligand is critical and is tailored to the specific substrates.[12]

-

Sonogashira Coupling: The reaction with terminal alkynes provides access to 7-alkynyl-indazole derivatives, which can serve as versatile intermediates for further transformations or as final structural motifs.

-

Heck Coupling: The coupling with alkenes introduces vinyl groups at the C7 position.

C5-Position: Amine Derivatization

The primary amino group at the C5 position is a strong nucleophile and provides a straightforward handle for derivatization.

-

Amide Bond Formation (Acylation): The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like HATU or EDC) to form stable amide bonds. This is one of the most common modifications in medicinal chemistry to probe interactions with biological targets.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and acceptors and are often used as bioisosteres for carboxylic acids or amides.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

N1/N2-Position: Indazole Ring Alkylation/Arylation

The indazole ring contains two nitrogen atoms, and the N-H proton can be removed by a base, allowing for alkylation or arylation. This modification is crucial as it can significantly impact the molecule's physicochemical properties (e.g., solubility, metabolic stability) and its binding orientation within a target protein. Regioselectivity (N1 vs. N2 substitution) can be a challenge but can often be controlled by the choice of reagents and reaction conditions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[13] The nitrogen atoms of the indazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This compound serves as an excellent starting point for designing such inhibitors. A common synthetic strategy involves:

-

Suzuki Coupling at C7: An aryl or heteroaryl group is installed at the C7 position to occupy the hydrophobic pocket of the kinase active site.

-

Acylation at C5: An amide linkage is formed at the C5-amine position, with the acyl group extending into the solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties.

-

N-Alkylation: The indazole nitrogen is alkylated to further optimize properties and potentially engage in additional interactions.

This modular approach allows for the rapid generation of a library of analogues for comprehensive SAR studies. While not the exact intermediate, the synthesis of Lenacapavir, a potent anti-HIV capsid inhibitor, utilizes a related 7-bromo-3-aminoindazole fragment, highlighting the industrial relevance of this substitution pattern.[5][14][15]

Experimental Protocols

The following protocols are representative examples of key transformations and are based on established procedures for similar substrates. Researchers should perform their own optimization.

Protocol 6.1: Representative Suzuki-Miyaura Coupling at the C7-Position

This protocol is adapted from methodologies used for the coupling of other bromo-indazoles.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

-

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Add the anhydrous solvent, followed by the Pd(dppf)Cl₂ catalyst.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-1H-indazol-5-amine product.

-

Protocol 6.2: Representative Amide Bond Formation at the C5-Amine

-

Materials:

-

This compound (or its 7-aryl derivative) (1.0 eq)

-

Acyl chloride (1.1 eq)

-

Anhydrous pyridine or another non-nucleophilic base (e.g., triethylamine) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add the acyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

-

Conclusion

This compound stands out as a high-value, strategic intermediate for organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust and flexible platform for the creation of diverse and complex molecular architectures. The ability to perform selective, sequential modifications at the C7, C5, and N1/N2 positions allows for a highly controlled and efficient exploration of chemical space. For drug development professionals, this building block offers an accelerated pathway to novel kinase inhibitors and other targeted therapeutics, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

- (2026). Current time information in Pasuruan, ID. Google.

-

Al-dujaili, A. H., El-Gendy, M. A., & El-Khouly, M. E. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7496. Retrieved from [Link]

-

(n.d.). Unlocking Innovation: The Role of this compound in Pharmaceutical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

-

Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1647-1657. Retrieved from [Link]

-

(n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

(2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

-

Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2859-2870. Retrieved from [Link]

-

Radi, M., et al. (2011). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

Elsohly, A. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5909. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]

-

(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). This compound. Amerigo Scientific. Retrieved from [Link]

-

Singh, A., & Singh, R. K. (2022). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Retrieved from [Link]

-

(2024). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Retrieved from [Link]

-

(2024). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. OUCI. Retrieved from [Link]

-

(n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved from [Link]

-

Shang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3331. Retrieved from [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 953411-10-4|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. youtube.com [youtube.com]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess a unique combination of structural rigidity, synthetic accessibility, and the capacity for versatile functionalization, allowing them to interact with a wide array of biological targets. Among these, the indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has risen to prominence as a cornerstone in the design of numerous clinically effective drugs.[1] Its ability to engage in crucial hydrogen bonding interactions and serve as a bioisosteric replacement for other key functionalities has cemented its importance in contemporary drug discovery.[1][2]

This in-depth technical guide provides a comprehensive exploration of the indazole scaffold in medicinal chemistry. We will delve into its fundamental physicochemical properties, dissect key synthetic strategies for its construction and modification, and survey its extensive applications across various therapeutic areas, with a focus on oncology. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough overview but also actionable, field-proven insights and detailed experimental protocols.

I. The Indazole Core: Physicochemical Properties and Tautomerism

The indazole nucleus is an aromatic system with 10 π-electrons, adhering to Hückel's rule. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][3] This tautomerism significantly influences the molecule's reactivity, physical properties, and, crucially, its biological activity.[3] The presence and position of the nitrogen atoms impart a unique electronic signature, enabling the indazole ring to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition by biological targets.

II. Synthesis of the Indazole Scaffold: Building the Core

The construction of the indazole core can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern, scalability, and availability of starting materials.

A. Intramolecular Cyclization: A Foundational Approach

A common and efficient method for synthesizing the indazole ring is through the intramolecular cyclization of appropriately substituted precursors. One widely used strategy involves the diazotization of an o-toluidine derivative followed by cyclization.[1]

Diagram: General Workflow for Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of indazoles via intramolecular cyclization.

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging Complexity

Modern synthetic organic chemistry has provided powerful tools for the functionalization of heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be a robust method for introducing aryl or heteroaryl substituents onto the indazole core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole [6]

-

Reaction Setup: In a reaction vessel, combine the 5-bromoindazole derivative (1 mmol), the desired boronic acid (2 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%).

-

Solvent and Base: Add anhydrous dimethoxyethane (DME) (10 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).

-

Degassing: Stir the mixture under a stream of argon for 1 hour to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 80°C for 2 hours.

-

Workup: After cooling, the reaction mixture is typically subjected to an aqueous workup and extraction with an organic solvent.

-

Purification: The crude product is then purified by column chromatography to yield the desired coupled product.

III. The Indazole Scaffold in Action: A Showcase in Oncology

The versatility of the indazole scaffold is perhaps best exemplified by its widespread application in the development of targeted cancer therapies. Many successful kinase inhibitors feature this privileged core, which often serves as an ATP-competitive hinge-binding motif.[7]

A. Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor